molecular formula C9H11ClO3 B14872456 5-Chloro-2-ethoxy-3-methoxyphenol

5-Chloro-2-ethoxy-3-methoxyphenol

Cat. No.: B14872456
M. Wt: 202.63 g/mol
InChI Key: MZZGFIBGEWBPPN-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-3-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, an ethoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-3-methoxyphenol typically involves the chlorination of 2-ethoxy-3-methoxyphenol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-3-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-ethoxy-3-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-3-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect biological pathways. The chloro group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethoxy-3-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and methoxy groups can enhance its solubility in organic solvents, while the chloro group can participate in various substitution reactions .

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

5-chloro-2-ethoxy-3-methoxyphenol

InChI

InChI=1S/C9H11ClO3/c1-3-13-9-7(11)4-6(10)5-8(9)12-2/h4-5,11H,3H2,1-2H3

InChI Key

MZZGFIBGEWBPPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)O

Origin of Product

United States

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